molecular formula C21H15ClN4O2S3 B14343656 1H-Pyrazole-1-carbothioamide, N-(4-chlorophenyl)-2,3-dihydro-5-methyl-3-oxo-2-((4-oxo-3-phenyl-2-thioxo-5-thiazolidinylidene)methyl)- CAS No. 96911-60-3

1H-Pyrazole-1-carbothioamide, N-(4-chlorophenyl)-2,3-dihydro-5-methyl-3-oxo-2-((4-oxo-3-phenyl-2-thioxo-5-thiazolidinylidene)methyl)-

Cat. No.: B14343656
CAS No.: 96911-60-3
M. Wt: 487.0 g/mol
InChI Key: XPZQDMQIWQWNOD-ATVHPVEESA-N
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Description

1H-Pyrazole-1-carbothioamide, N-(4-chlorophenyl)-2,3-dihydro-5-methyl-3-oxo-2-((4-oxo-3-phenyl-2-thioxo-5-thiazolidinylidene)methyl)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole-1-carbothioamide, N-(4-chlorophenyl)-2,3-dihydro-5-methyl-3-oxo-2-((4-oxo-3-phenyl-2-thioxo-5-thiazolidinylidene)methyl)- typically involves multi-step reactions. Common synthetic routes may include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Carbothioamide Group: This step may involve the reaction of the pyrazole derivative with thiocarbamoyl chloride.

    Formation of the Thiazolidine Ring: This can be synthesized by the reaction of a thiourea derivative with an α-halo ketone.

    Final Coupling Reaction: The final step may involve coupling the intermediate compounds under specific conditions to form the target compound.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Temperature Control: Precise temperature control to favor desired reactions.

    Purification Techniques: Use of chromatography and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-1-carbothioamide, N-(4-chlorophenyl)-2,3-dihydro-5-methyl-3-oxo-2-((4-oxo-3-phenyl-2-thioxo-5-thiazolidinylidene)methyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion of the thioxo group to a sulfoxide or sulfone.

    Reduction: Reduction of the carbonyl groups to alcohols.

    Substitution: Halogenation or alkylation of the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound may involve interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazole-1-carbothioamide Derivatives: Compounds with similar core structures but different substituents.

    Thiazolidine Derivatives: Compounds with the thiazolidine ring but different functional groups.

Uniqueness

The uniqueness of 1H-Pyrazole-1-carbothioamide, N-(4-chlorophenyl)-2,3-dihydro-5-methyl-3-oxo-2-((4-oxo-3-phenyl-2-thioxo-5-thiazolidinylidene)methyl)- lies in its combination of multiple functional groups, which confer distinct chemical properties and potential applications. The presence of both pyrazole and thiazolidine rings, along with various substituents, makes it a versatile compound for research and industrial applications.

Properties

CAS No.

96911-60-3

Molecular Formula

C21H15ClN4O2S3

Molecular Weight

487.0 g/mol

IUPAC Name

N-(4-chlorophenyl)-5-methyl-3-oxo-2-[(Z)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrazole-1-carbothioamide

InChI

InChI=1S/C21H15ClN4O2S3/c1-13-11-18(27)24(26(13)20(29)23-15-9-7-14(22)8-10-15)12-17-19(28)25(21(30)31-17)16-5-3-2-4-6-16/h2-12H,1H3,(H,23,29)/b17-12-

InChI Key

XPZQDMQIWQWNOD-ATVHPVEESA-N

Isomeric SMILES

CC1=CC(=O)N(N1C(=S)NC2=CC=C(C=C2)Cl)/C=C\3/C(=O)N(C(=S)S3)C4=CC=CC=C4

Canonical SMILES

CC1=CC(=O)N(N1C(=S)NC2=CC=C(C=C2)Cl)C=C3C(=O)N(C(=S)S3)C4=CC=CC=C4

Origin of Product

United States

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